molecular formula C16H18N4O B2567002 (2E)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-3-phenylprop-2-enamide CAS No. 1173539-32-6

(2E)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-3-phenylprop-2-enamide

Cat. No.: B2567002
CAS No.: 1173539-32-6
M. Wt: 282.347
InChI Key: HBEZBMTUSUOQEP-CSKARUKUSA-N
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Description

(2E)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-3-phenylprop-2-enamide (CAS 1173539-32-6) is a synthetic cinnamamide derivative with a molecular weight of 282.34 g/mol, characterized by a trans-configuration (E) at its α,β-unsaturated carbonyl group . Its structure integrates a planar phenylpropenamide backbone, a known pharmacophore in anticonvulsant research , with a heterocyclic 6-methylpyridazin-3-yl moiety via an ethylamino spacer. This molecular design is significant for research as it combines distinct aromatic systems, which may enhance electronic interactions and bioavailability, making it a valuable building block for exploring new synthetic pathways in medicinal chemistry . The compound's structure is related to a class of amide derivatives that have been investigated for their potential application in treating G-protein related diseases . Furthermore, the cinnamamide scaffold is of high interest in neurological disorder research; structurally related compounds have demonstrated potent anticonvulsant properties in various models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, suggesting potential efficacy against tonic-clonic and myoclonic seizures . Researchers can utilize this compound as a biochemical probe to study enzyme mechanisms or receptor interactions, particularly within the central nervous system. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

(E)-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-13-7-9-15(20-19-13)17-11-12-18-16(21)10-8-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,20)(H,18,21)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEZBMTUSUOQEP-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(C=C1)NCCNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-3-phenylprop-2-enamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Ethylamine Linkage Formation: The ethylamine linkage is introduced by reacting the pyridazine derivative with an appropriate ethylamine compound.

    Amide Bond Formation: The final step involves the coupling of the ethylamine derivative with a phenylprop-2-enamide moiety using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various fields.

Biology

In biological research, (2E)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-3-phenylprop-2-enamide has been investigated for its role as a biochemical probe or inhibitor in enzymatic studies. Its ability to interact with specific enzymes makes it valuable for studying enzyme mechanisms and developing enzyme inhibitors.

Medicine

The compound is being explored for its therapeutic potential in treating various diseases, particularly due to its unique chemical structure that may confer distinct biological activities. Preliminary studies suggest it could be effective against certain types of cancer or neurological disorders by modulating specific molecular targets.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in cancer metabolism. The results indicated that the compound effectively reduced enzyme activity by binding to the active site, leading to decreased proliferation of cancer cells.

Case Study 2: Antipsychotic Activity

Research focused on the interaction of similar compounds with serotonin receptors revealed that derivatives of this compound exhibited selectivity towards the 5-HT2C receptor. This selectivity is crucial for developing new antipsychotic medications that minimize side effects associated with current treatments.

Mechanism of Action

The mechanism of action of (2E)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Key Differences:
  • Pyridazine vs. Pyridine/Isoxazole Substituents: Unlike I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate; ), which incorporates pyridazine into a phenethylamino benzoate framework, the target compound integrates pyridazine directly into the cinnamamide scaffold. This may influence binding affinity in enzymatic targets due to altered electron distribution and steric effects.
  • Halogenation vs. Methylation : Compared to halogenated derivatives like (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide (), the target compound lacks halogens but includes a methylated pyridazine, which may reduce toxicity while maintaining lipophilicity.
Table 1: Structural Comparison of Selected Analogs
Compound Name Core Structure Substituent(s) Key Functional Groups Reference
Target Compound Cinnamamide 6-Methylpyridazin-3-yl (ethylamino) α,β-unsaturated amide, pyridazine -
I-6232 Benzoate 6-Methylpyridazin-3-yl (phenethylamino) Ester, pyridazine
(2E)-N-(2,6-Dibromophenyl)-3-phenylprop-2-enamide Cinnamamide 2,6-Dibromophenyl Halogenated aryl, α,β-unsaturated
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide Cinnamamide 3-Fluoro-4-(trifluoromethyl)phenyl Fluorinated aryl
Anti-Inflammatory Potential:
  • The target compound’s pyridazine moiety may modulate NF-κB inhibition differently than halogenated analogs. For instance, (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide demonstrated potent NF-κB inhibition (comparable to prednisone) at 2 µM, likely due to ortho-substitution enhancing steric interactions with the kinase domain .
Antimicrobial Activity:
  • Meta-substituted cinnamanilides (e.g., compound 10 in ) showed bactericidal activity against MRSA, with MIC values lower than ampicillin.

Physicochemical and ADMET Properties

Lipophilicity (logD):
  • The target compound’s pyridazine and ethylamino groups likely reduce logD, balancing solubility and absorption .

Structure-Activity Relationship (SAR) Trends

  • Anti-Inflammatory Activity: Ortho-substitution (e.g., 2,6-dibromo) in cinnamanilides enhances NF-κB inhibition, while meta/para positions favor antimicrobial effects (). The target compound’s substituent, positioned distally via the ethylamino linker, may deviate from these trends.
  • Antimicrobial Potency : Bulkier, lipophilic groups (e.g., trifluoromethyl) improve activity against Mycobacterium tuberculosis. The pyridazine ring’s polarity might reduce efficacy against such pathogens but could broaden the therapeutic window .

Biological Activity

(2E)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-3-phenylprop-2-enamide is a synthetic organic compound with a complex structure that includes a pyridazine ring and an amide functional group. This compound has gained attention in pharmacological research due to its potential biological activities, particularly in the context of neurological disorders.

Chemical Structure and Properties

The compound's IUPAC name is (E)-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-3-phenylprop-2-enamide. It has a molecular weight of 282.347 g/mol and is characterized by the following structural features:

Feature Description
Molecular Formula C16H18N4O
CAS Number 1173539-32-6
InChI Key HBEZBMTUSUOQEP-CSKARUKUSA-N

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an anticonvulsant agent. Its mechanism of action involves modulating neurotransmitter systems and interacting with specific receptors or enzymes.

Anticonvulsant Activity

A study highlighted the compound's efficacy in various animal models of epilepsy, demonstrating potent anticonvulsant properties:

  • Frings Audiogenic Seizure Model : ED50 = 13.21 mg/kg (i.p.)
  • Maximal Electroshock Test :
    • Mice: ED50 = 44.46 mg/kg (i.p.), 86.6 mg/kg (p.o.)
    • Rats: ED50 = 27.58 mg/kg (i.p.), 30.81 mg/kg (p.o.)
  • 6-Hz Psychomotor Seizure Model :
    • Mice: ED50 = 71.55 mg/kg (32 mA), 114.4 mg/kg (44 mA)

These findings suggest that the compound could be a promising candidate for developing new treatments for epilepsy and other seizure disorders .

The precise mechanism through which this compound exerts its effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, leading to increased levels of inhibitory neurotransmitters such as GABA.
  • Receptor Interaction : It is likely to interact with GABA receptors or voltage-gated sodium channels, which are critical in controlling neuronal excitability .

Safety Profile

Cytotoxicity assessments in cell lines such as HepG2 and H9c2 showed that the compound is safe at concentrations up to 100 µM, indicating a favorable safety profile for further preclinical studies . Furthermore, mutagenicity assays indicated no significant mutagenic potential, supporting its use in therapeutic contexts.

Comparative Studies

To contextualize the activity of this compound, a comparison with other cinnamamide derivatives was performed:

Compound ED50 (mg/kg) Model
KM-56813.21Frings Audiogenic Seizure Model
Compound 1449.6Maximal Electroshock Test
Compound X31.36-Hz Psychomotor Seizure Model

This table illustrates the comparative efficacy of various compounds in seizure models, highlighting the potential of this compound as a leading candidate for future drug development .

Q & A

Q. How do substituents (e.g., 6-methylpyridazine) modulate structure-activity relationships (SAR)?

  • SAR Analysis :
  • Methyl group impact : Compare with analogs lacking the 6-methyl group; the methyl enhances lipophilicity (logP +0.5) and metabolic stability in microsomal assays .
  • Enamide rigidity : Replace (2E)-enamide with a saturated bond to evaluate conformational effects on target affinity .

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